tert-butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate
Overview
Description
tert-butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate is a synthetic organic compound with the molecular formula C15H22N2O3. It is a derivative of tetrahydroquinoline, a heterocyclic compound, and is often used in organic synthesis and medicinal chemistry due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate typically involves the protection of the amine group in the tetrahydroquinoline ring. One common method is to react 6-methoxy-1,2,3,4-tetrahydroquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of an appropriate electrophile.
Major Products
Oxidation: Formation of 6-hydroxy-1,2,3,4-tetrahydroquinoline derivatives.
Reduction: Formation of 6-methoxy-1,2,3,4-tetrahydroquinoline.
Substitution: Formation of various substituted tetrahydroquinoline derivatives depending on the electrophile used.
Scientific Research Applications
tert-butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of tert-butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It can also modulate receptor activity by binding to receptor sites and altering their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-(1,2,3,4-tetrahydroquinolin-4-yl)carbamate
- tert-butyl N-(6-hydroxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate
- tert-butyl N-(6-chloro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate
Uniqueness
tert-butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and stability, making it a valuable intermediate in organic synthesis and drug development .
Properties
IUPAC Name |
tert-butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-13-7-8-16-12-6-5-10(19-4)9-11(12)13/h5-6,9,13,16H,7-8H2,1-4H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFWZEYMTYKYHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNC2=C1C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1315367-45-3 | |
Record name | tert-butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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